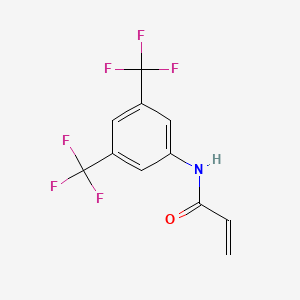

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

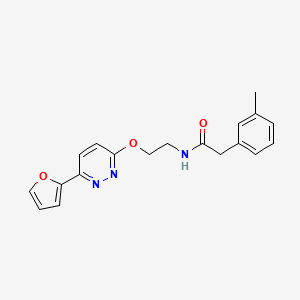

“N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” is a chemical compound with the linear formula C21H19F6NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular weight of “N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” is 415.382 . For a more detailed molecular structure, you may need to refer to a dedicated chemical database or resource.Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” are not available, compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to play a significant role in various organic transformations .科学的研究の応用

Solubility and Polymerization Properties N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a variant of the compound, demonstrates significant solubility in methanol–ethanol solutions, indicating its potential use in polymerization processes. The study of its solubility is vital for industrial product and process design, as it aids in understanding the compound's behavior in different solvent compositions at various temperatures (Yao et al., 2010).

Reactivity in Organic Synthesis A study on the phenyliodine bis(trifluoroacetate) (PIFA)-mediated reaction of N-arylcinnamamide to produce 3-arylquinolin-2-one derivatives showcases the high regioselectivity during the aryl migration process in 3,3-disubstituted acrylamides. This highlights the compound's reactivity and usefulness in synthesizing specific organic structures with potential applications in various fields (Liu et al., 2016).

Antimicrobial Properties N-[3,5-bis(trifluoromethyl)phenyl]acrylamide derivatives have been synthesized and characterized as potential antimicrobial agents. Specific derivatives demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and activity against M. tuberculosis, indicating their potential use in medical applications (Bąk et al., 2020).

Applications in Dental Materials The compound's derivatives, specifically N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides, were shown to have improved hydrolytic stability compared to carboxylic esters, making them suitable as adhesive monomers in dental applications. They exhibit strong adhesion to enamel and dentin, highlighting their potential in dental material science (Klee & Lehmann, 2009).

Innovations in Color Changing Materials N-(2-hydroxy-5-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)benzyl)acrylamide and related compounds were utilized in creating color-switchable materials. Copolymerization of these compounds with acrylic acid and other substances led to the synthesis of water-soluble pH-sensitive linear polymers, which have potential applications in various fields, including sensory materials and indicators (Fleischmann et al., 2012).

将来の方向性

The future directions for “N-(3,5-bis(trifluoromethyl)phenyl)acrylamide” and similar compounds seem promising, especially in the field of organic chemistry. The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations, and there is ongoing research to further expand the applications of (thio)urea-based catalysts .

作用機序

Target of Action

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide, also known as N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide, is a cysteine-reactive small-molecule fragment . It is used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Mode of Action

This compound acts as an electrophilic scout fragment, which can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The compound plays a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Pharmacokinetics

The compound’s bioavailability would be influenced by its physicochemical properties, such as its molecular weight of 30560 .

Result of Action

The compound’s action results in the degradation of targeted proteins . This can have a significant impact on cellular processes, potentially leading to changes in cell behavior or viability.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. Additionally, safety precautions should be taken when handling and using the compound due to its potential hazards .

特性

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO/c1-2-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h2-5H,1H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVKOZLZNWNAHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide | |

CAS RN |

586395-04-2 |

Source

|

| Record name | N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)

![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide](/img/structure/B2358712.png)

![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2358715.png)

![1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea](/img/structure/B2358716.png)

![3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2358725.png)

![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2358727.png)